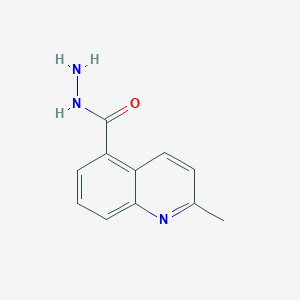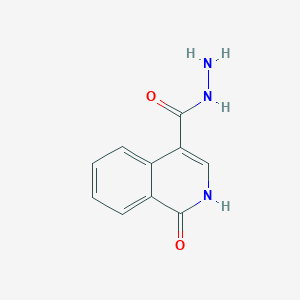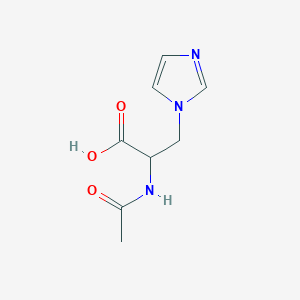![molecular formula C12H12N2O B11900026 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole CAS No. 62407-05-0](/img/structure/B11900026.png)
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused chromene and pyrazole ring system, contributes to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole can be achieved through a multi-component reaction involving 4-hydroxycoumarin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and benzaldehyde. This reaction is typically carried out in the presence of a heterogeneous nanoporous acid catalyst, such as sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H), under mild conditions . The reaction proceeds through a one-pot, three-component procedure, resulting in good yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of multi-component reactions and heterogeneous catalysts suggests that scalable and environmentally friendly processes could be developed. The use of nanoporous catalysts like SBA-Pr-SO3H offers advantages in terms of catalyst recovery and reuse, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromeno-pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted chromeno-pyrazole derivatives, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with different biological activities.
4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Another fused pyrazole compound with distinct chemical properties and applications.
Uniqueness
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole is unique due to its fused chromene-pyrazole ring system, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
62407-05-0 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
3,8-dimethyl-2,4-dihydrochromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)12-10(6-15-11)8(2)13-14-12/h3-5H,6H2,1-2H3,(H,13,14) |
Clave InChI |
JLTWMADREZSOFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OCC3=C(NN=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11899944.png)


![3-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11899953.png)




![6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11899987.png)

![7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11900003.png)



